2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Overview
Description
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound contains bromine, fluorine, and nitro functional groups , which can interact with various biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (23402 g/mol) suggests that it could potentially be absorbed and distributed in the body .
Result of Action
It’s known that benzene derivatives can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene . For instance, the compound is stable at room temperature but may decompose when heated or exposed to light . Additionally, it’s soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .
Properties
IUPAC Name |
2-bromo-5-fluoro-1-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQADGOVHRHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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